

An In-depth Technical Guide to the Physicochemical Properties of Droxidopa-13C6

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Compound of Interest		
Compound Name:	Droxidopa-13C6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Droxidopa-13C6**, an isotopically labeled form of Droxidopa. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Droxidopa is a synthetic amino acid precursor of norepinephrine used in the treatment of neurogenic orthostatic hypotension.[1][2][3][4] The "-13C6" designation indicates that six carbon atoms in the molecule have been substituted with the stable carbon-13 isotope. This labeling is crucial for studies involving metabolic tracing and for use as an internal standard in quantitative bioanalytical assays. While the isotopic labeling minimally affects the compound's chemical reactivity and biological activity, it results in a predictable increase in molecular weight.

Physicochemical Data

The following table summarizes the key physicochemical properties of Droxidopa. The properties of **Droxidopa-13C6** are expected to be identical, with the exception of molecular weight and formula.



Property	Value	Reference
Chemical Name	(2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid	[3][5][6]
Synonyms	L-threo-3,4- Dihydroxyphenylserine, L- DOPS	[3][7][8]
Appearance	White to off-white crystalline powder	[9][10]
Molecular Formula (Droxidopa)	C9H11NO5	[3][5][7]
Molecular Formula (Droxidopa- 13C6)	C3(13C)6H11NO5	[11]
Molecular Weight (Droxidopa)	213.19 g/mol	[3][5][6][7]
Molecular Weight (Droxidopa- 13C6)	~219.19 g/mol	
Melting Point	232-235 °C (decomposes)	[7][12]
Solubility	Slightly soluble in water; Soluble in dilute hydrochloric acid; Practically insoluble in methanol, ethanol, acetone, ether, and chloroform.	[9][10]
pKa (Strongest Acidic)	1.46 - 2.09 (Predicted)	[1][7]
pKa (Strongest Basic)	8.72 (Predicted)	[1]
logP	-2.4 to -2.7	[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like **Droxidopa-13C6**. [13][14] Below are representative methodologies for key analyses.



Determination of Solubility by Static Equilibrium Method

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Protocol:

- Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol-water mixtures).
- Add an excess amount of Droxidopa-13C6 powder to each vial to create a saturated solution.
- Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C).
- Agitate the slurries for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the undissolved solid to settle for a specified period (e.g., 3 hours).
- Carefully withdraw a sample of the supernatant using a calibrated pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
- Dilute the filtered solution quantitatively with an appropriate solvent.
- Analyze the concentration of Droxidopa-13C6 in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
- Confirm that the solid phase remaining after the experiment is unchanged using a technique like Powder X-ray Diffraction (PXRD).[15]

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of **Droxidopa-13C6** and for identifying any degradation products.[16]

Protocol:



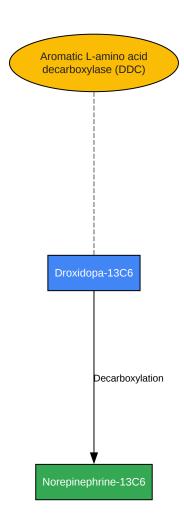
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 25°C.[16]
 - Detection: UV detector set at a wavelength where Droxidopa exhibits significant absorbance (e.g., 220 nm).[16]
 - Injection Volume: A fixed volume, such as 10 μL.[16]
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of **Droxidopa-13C6** in a suitable solvent to prepare a stock solution.
 - Prepare working solutions by diluting the stock solution to the desired concentration.
- Analysis:
 - Inject the prepared sample solutions into the HPLC system.
 - Record the chromatograms and determine the retention time of the main peak corresponding to **Droxidopa-13C6**.
 - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
 - For stability studies, subject the **Droxidopa-13C6** to stress conditions (e.g., acid, base, heat, light) and analyze the resulting samples to identify and quantify any degradation products.[16]

Visualizations



Metabolic Pathway of Droxidopa

Droxidopa is a prodrug that is converted to norepinephrine.[2][3][17] This conversion is a critical step in its mechanism of action.



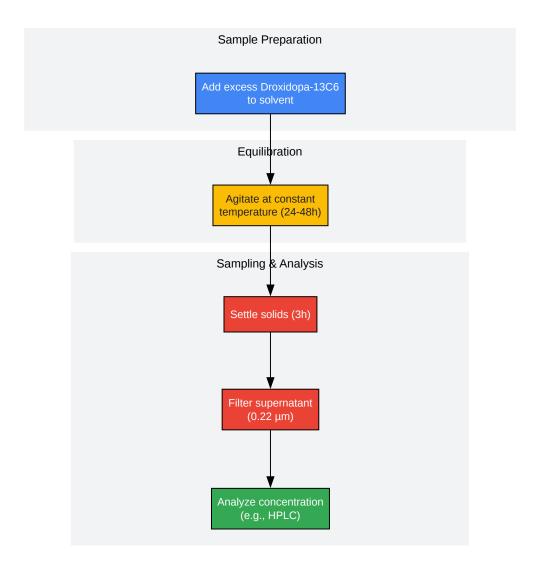
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Caption: Metabolic conversion of **Droxidopa-13C6** to Norepinephrine-13C6.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of **Droxidopa-13C6**.







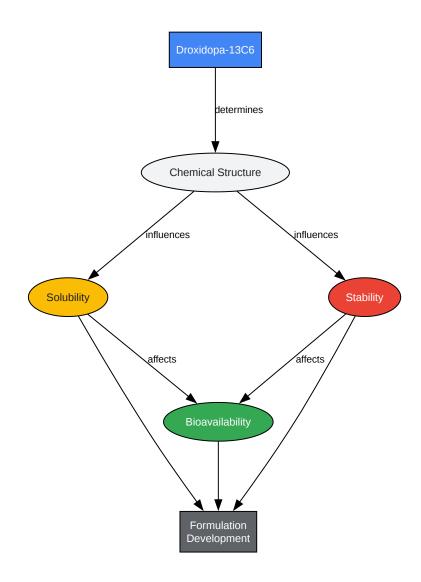
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Caption: Workflow for determining the solubility of **Droxidopa-13C6**.

Logical Relationships of Physicochemical Properties

The physicochemical properties of an API are interconnected and influence its behavior and formulation.





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Caption: Interrelationship of **Droxidopa-13C6**'s physicochemical properties.



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